

(2S,4R)-DS89002333: A Potent Inhibitor of PRKACA Kinase Activity

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Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B12399513

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **(2S,4R)-DS89002333** to the catalytic subunit alpha of Protein Kinase A (PRKACA). The document details the quantitative binding data, experimental protocols for assessing binding affinity and cellular activity, and the relevant signaling pathways. This information is intended to support further research and development of PRKACA inhibitors.

Core Quantitative Data: Binding Affinity of PRKACA Inhibitors

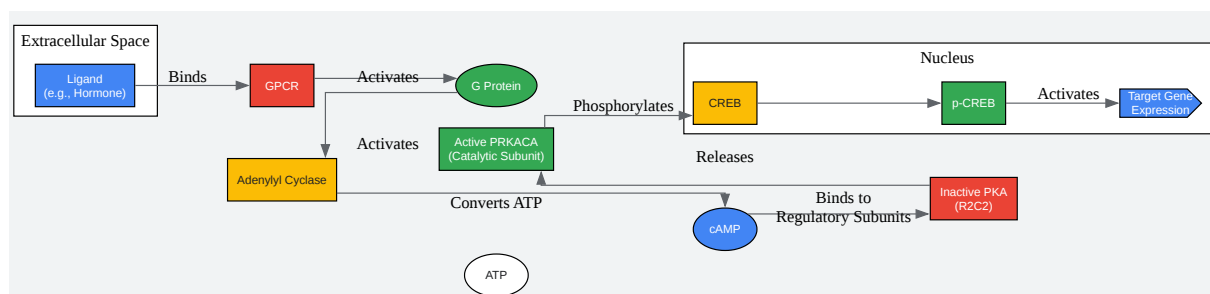
The binding affinity and inhibitory concentration of **(2S,4R)-DS89002333** and other select PRKACA inhibitors are summarized below. This data highlights the high potency of **(2S,4R)-DS89002333**.

Compound	Assay Type	Value	Unit	Reference
(2S,4R)-DS89002333	IC50	0.3	nM	[1][2]
BLU0588	Kd	4	nM	[3]
BLU2864	Kd	3.3	nM	[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

PRKACA Signaling Pathway

Protein Kinase A (PKA), with PRKACA as its catalytic subunit, is a key component of the cyclic AMP (cAMP) signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase.[4][5][6] cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits (PRKACA).[5][6] These active subunits then phosphorylate various downstream substrate proteins on serine and threonine residues, thereby regulating a multitude of cellular processes. A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which upon phosphorylation at Ser133, modulates gene expression.[7][8]



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PRKACA Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to determine the binding affinity and functional effects of PRKACA inhibitors.

LanthaScreen™ Eu Kinase Binding Assay for PRKACA

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competing with the tracer for the kinase binding site will disrupt FRET, leading to a decrease in the emission signal.^{[9][10]}

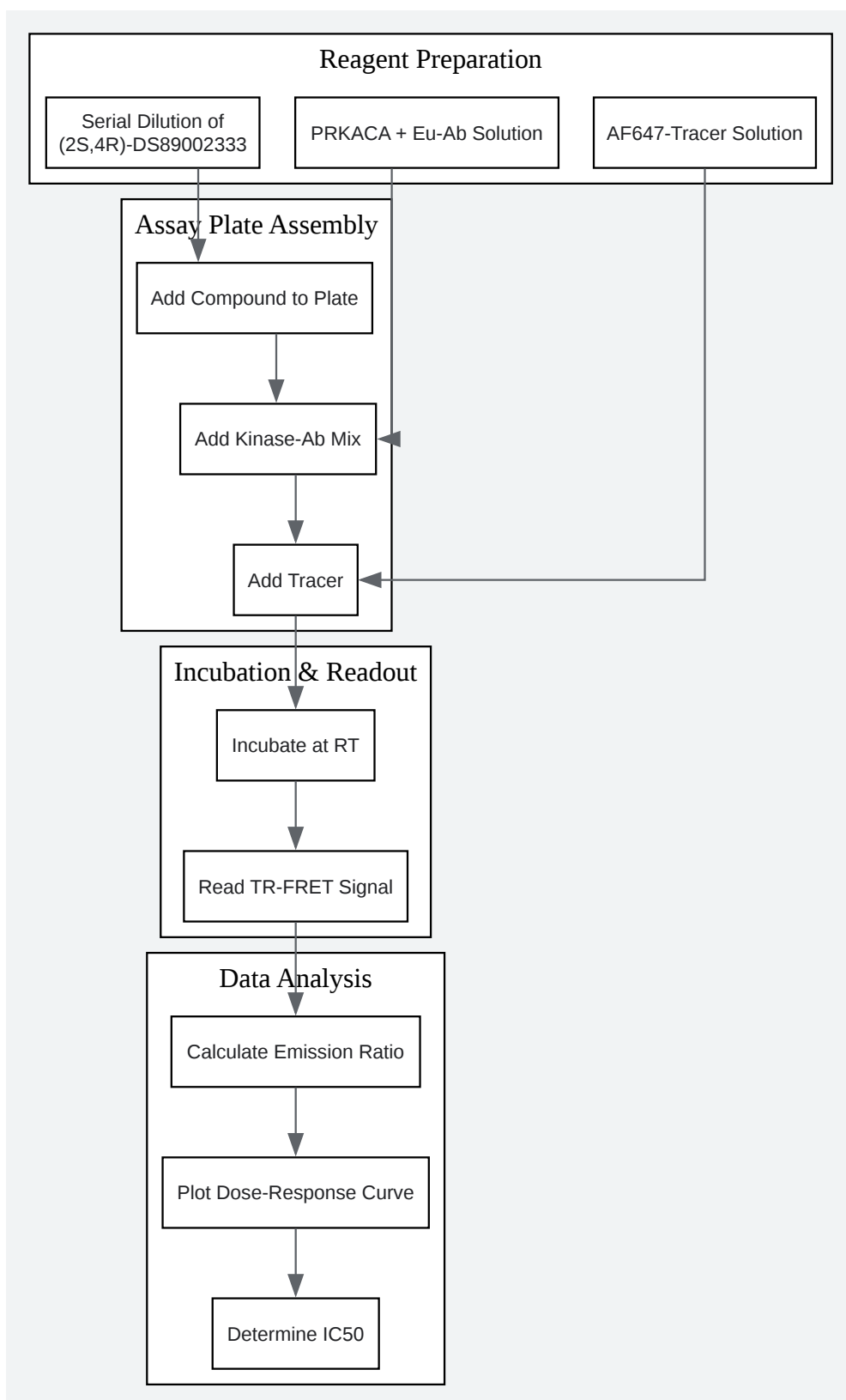
Materials:

- PRKACA enzyme (tagged, e.g., GST- or His-tagged)
- Eu-labeled anti-tag antibody (e.g., Anti-GST or Anti-His)
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test compound ((**2S,4R**)-**DS89002333**)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)^[10]
- 384-well microplate

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of the test compound in kinase buffer.
 - Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.

- Prepare a solution of the Alexa Fluor™-labeled tracer in kinase buffer.
- Assay Assembly:
 - Add the test compound dilutions to the wells of the 384-well plate.
 - Add the kinase/antibody mixture to all wells.
 - Add the tracer solution to all wells to initiate the binding reaction.
- Incubation:
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
- Data Analysis:
 - Calculate the emission ratio (acceptor/donor).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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LanthaScreen Assay Workflow

Cellular Phospho-CREB (Ser133) HTRF® Assay

This assay measures the level of phosphorylated CREB in cell lysates to assess the cellular activity of the PRKACA pathway and the effect of inhibitors.

Principle: This is a sandwich immunoassay in a homogeneous format. A Eu-cryptate labeled antibody specific for total CREB and a d2-labeled antibody specific for phosphorylated CREB (Ser133) are used. In the presence of phosphorylated CREB, the two antibodies are brought into close proximity, allowing for FRET between the donor (Eu-cryptate) and acceptor (d2). The signal is proportional to the amount of phosphorylated CREB.[\[11\]](#)

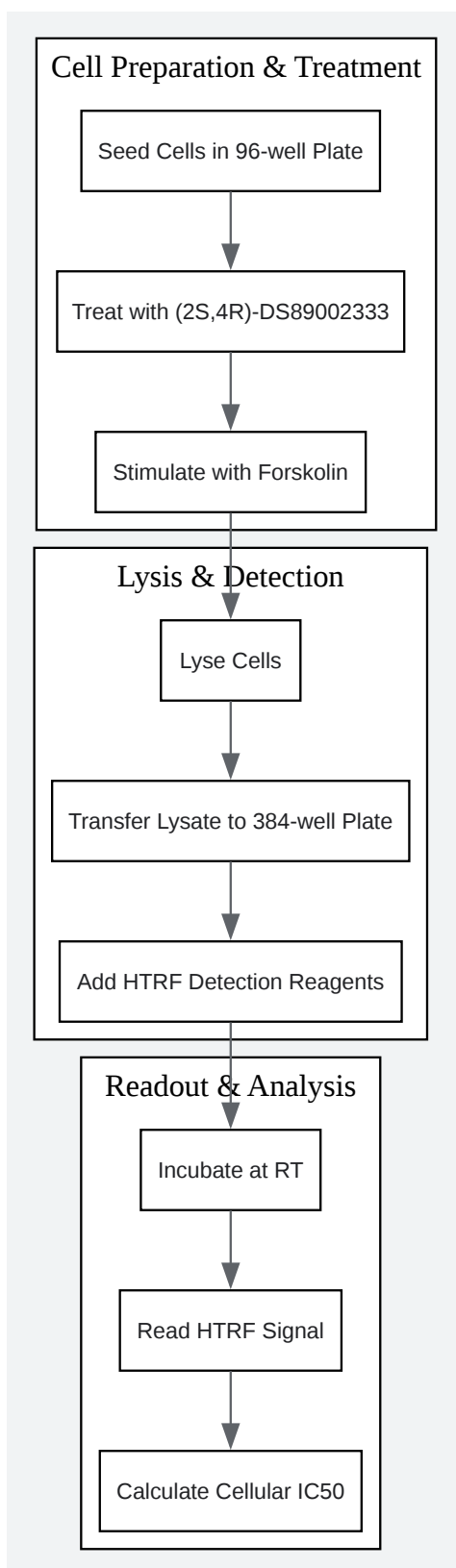
Materials:

- Cell line of interest (e.g., HeLa, A431)
- Cell culture medium and supplements
- Test compound ((**2S,4R**)-**DS89002333**)
- Stimulant (e.g., Forskolin, to activate adenylyl cyclase and increase cAMP)
- Lysis buffer
- HTRF® Phospho-CREB (Ser133) detection reagents (Eu-cryptate anti-CREB and d2 anti-phospho-CREB antibodies)
- 384-well low volume white plate

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 96-well culture plate and grow to desired confluency.
 - Pre-treat cells with a serial dilution of the test compound for a specified time (e.g., 30 minutes).

- Stimulate the cells with a stimulant (e.g., Forskolin) for a defined period (e.g., 10 minutes) to induce CREB phosphorylation.
- Cell Lysis:
 - Aspirate the culture medium and add lysis buffer to each well.
 - Incubate on an orbital shaker for 30 minutes at room temperature.
- HTRF® Detection:
 - Transfer the cell lysates to a 384-well detection plate.
 - Add the HTRF® detection reagents (antibody mix) to each well.
- Incubation:
 - Incubate the plate at room temperature for 2-4 hours.
- Data Acquisition:
 - Read the plate on an HTRF® compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
- Data Analysis:
 - Calculate the HTRF® ratio and plot it against the inhibitor concentration to determine the cellular IC50.



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Phospho-CREB Assay Workflow

This technical guide provides a foundational understanding of the binding characteristics of **(2S,4R)-DS89002333** to PRKACA. The provided data and protocols can be utilized by researchers to further investigate the therapeutic potential of this and other PRKACA inhibitors.

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